molecular formula C18H17N5O4S3 B4121628 2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide

2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide

Cat. No.: B4121628
M. Wt: 463.6 g/mol
InChI Key: PPOAXZCGDYXBQY-UHFFFAOYSA-N
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Description

2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide is a complex organic compound that features a benzothiazole moiety, a propanoyl group, and a hydrazinecarbothioamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide typically involves multiple steps One common approach is the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ringThe final step involves the coupling of the benzothiazole derivative with N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the benzothiazole ring could lead to sulfoxide or sulfone derivatives .

Scientific Research Applications

2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide is not fully understood. it is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The benzothiazole moiety is known to interact with various biological targets, which may contribute to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylthio)-1-(3-nitrophenyl)ethanone
  • 2-(1,3-benzothiazol-2-ylthio)-1-(4-methoxyphenyl)ethanone
  • 2-(1,3-benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone

Uniqueness

2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide is unique due to its combination of a benzothiazole ring, a propanoyl group, and a hydrazinecarbothioamide linkage.

Properties

IUPAC Name

1-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoylamino]-3-(2-methoxy-4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S3/c1-10(29-18-20-13-5-3-4-6-15(13)30-18)16(24)21-22-17(28)19-12-8-7-11(23(25)26)9-14(12)27-2/h3-10H,1-2H3,(H,21,24)(H2,19,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOAXZCGDYXBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide
Reactant of Route 2
2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide
Reactant of Route 4
2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide
Reactant of Route 6
2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide

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